Diethyl 1H-indole-2,3-dicarboxylate
Overview
Description
Diethyl 1H-indole-2,3-dicarboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, is used in various scientific research applications due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
Diethyl 1H-indole-2,3-dicarboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to exert a range of biological effects due to their interaction with multiple targets . These effects can result in various therapeutic outcomes, depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Diethyl 1H-indole-2,3-dicarboxylate is not well-defined. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1H-indole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of indole-2,3-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-indole-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Properties
IUPAC Name |
diethyl 1H-indole-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)11-9-7-5-6-8-10(9)15-12(11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLQZPDQPXNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568405 | |
Record name | Diethyl 1H-indole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128942-88-1 | |
Record name | Diethyl 1H-indole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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